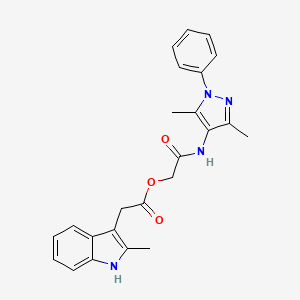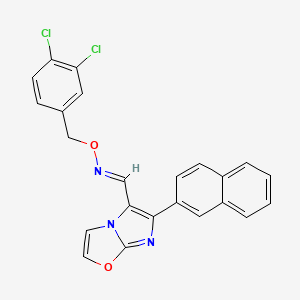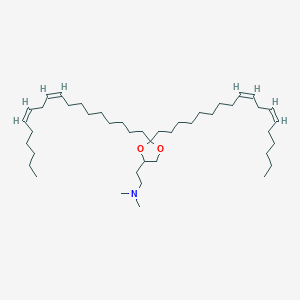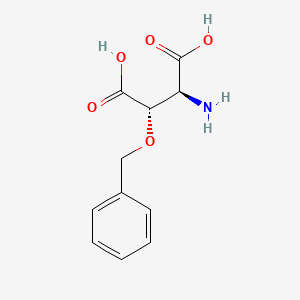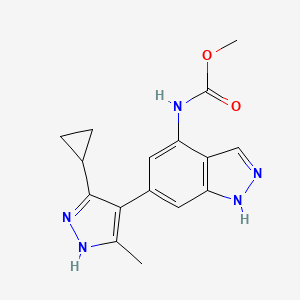
DS28120313
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DS28120313 is a compound known for its role as an orally active inhibitor of hepcidin production. Hepcidin is a key regulator of iron homeostasis in the body, and its overproduction can lead to conditions such as anemia of inflammation. This compound has shown promise in reducing hepcidin levels, making it a potential therapeutic agent for treating such conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS28120313 involves the design and optimization of novel 4,6-disubstituted indazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
DS28120313 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the indazole core, are common in the synthesis and modification of this compound
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DS28120313 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study hepcidin regulation and iron homeostasis.
Biology: Investigated for its effects on cellular processes related to iron metabolism.
Medicine: Explored as a potential therapeutic agent for treating anemia of inflammation and other iron-related disorders.
Industry: Potential applications in the development of new drugs and therapeutic agents targeting iron homeostasis
Mechanism of Action
DS28120313 exerts its effects by inhibiting the production of hepcidin. The compound targets specific molecular pathways involved in hepcidin synthesis, leading to a reduction in hepcidin levels. This, in turn, helps to regulate iron homeostasis and alleviate conditions associated with hepcidin overproduction .
Comparison with Similar Compounds
Similar Compounds
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
- HIF1-IN-3
- Cryptochlorogenic acid
- Threo-Chloramphenicol-d 6
- Amifostine trihydrate
- Albendazole
- AKBA
- Deferoxamine
- LW6
- PT2399
- PHD2-IN-1
- Dimethyl-bisphenol A
- Ethyl 3,4-dihydroxybenzoate
- HIF-2α-IN-9
- Axl-IN-16
- Roxadustat
- KG-548
- Daprodustat
- 1,4-DPCA ethyl ester
- AKB-6899
- Oltipraz (GMP)
- 7-Hydroxyneolamellarin A
- Molidustat sodium
- Glucosamine- 13 C 6, 15 N hydrochloride
- BAY 87-2243
- β,β-Dimethylacrylshikonin
- EZN-2968
Uniqueness
DS28120313 stands out due to its potent inhibition of hepcidin production with an IC50 value of 0.093 μM. Its oral bioavailability and effectiveness in reducing hepcidin levels in vivo make it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
methyl N-[6-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-1H-indazol-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-14(15(21-19-8)9-3-4-9)10-5-12(18-16(22)23-2)11-7-17-20-13(11)6-10/h5-7,9H,3-4H2,1-2H3,(H,17,20)(H,18,22)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYLFQMDDFBRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2CC2)C3=CC4=C(C=NN4)C(=C3)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
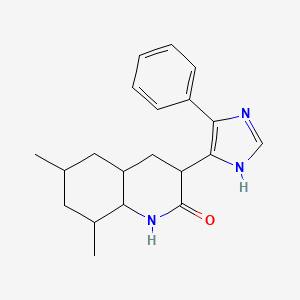
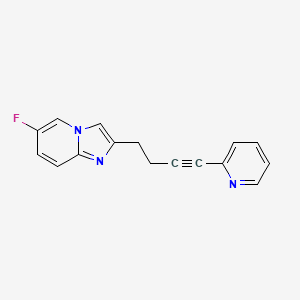
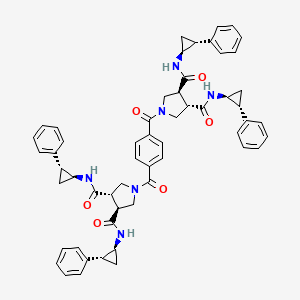
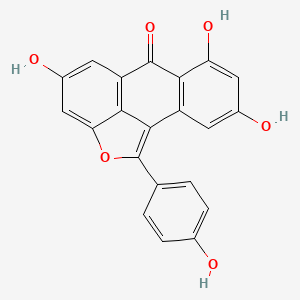
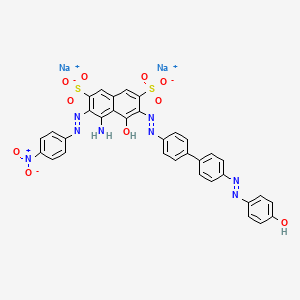
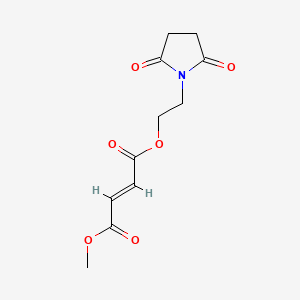

![6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B607139.png)
